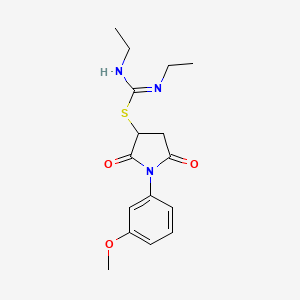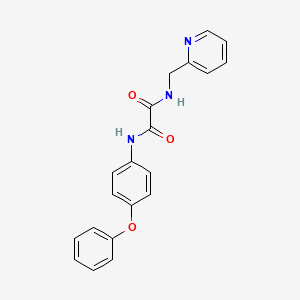
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide, also known as PPME, is a chemical compound that has gained significant attention in the scientific community due to its potential biological and medicinal properties. PPME has been synthesized using various methods and has shown promising results in scientific research applications.
科学的研究の応用
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown potential in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. Studies have shown that N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also shown antimicrobial activity against various bacteria and fungi, including Staphylococcus aureus and Candida albicans. Additionally, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
作用機序
The mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is not fully understood, but studies suggest that it inhibits various cellular pathways involved in cancer cell growth, including the PI3K/Akt and MAPK pathways. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide also inhibits the activity of enzymes involved in bacterial and fungal growth, such as DNA gyrase and β-glucuronidase. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been shown to inhibit the production of pro-inflammatory cytokines by inhibiting the NF-κB pathway.
Biochemical and Physiological Effects
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has shown significant biochemical and physiological effects in various studies. In cancer cells, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide induces apoptosis and inhibits cell proliferation by regulating various cellular pathways. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has also shown antimicrobial activity against various bacteria and fungi by inhibiting the activity of enzymes involved in their growth. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has demonstrated anti-inflammatory properties by inhibiting the production of pro-inflammatory cytokines.
実験室実験の利点と制限
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, including its ease of synthesis, stability, and low toxicity. However, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide also has some limitations, including its limited solubility in water, which can make it challenging to administer in certain experiments. Additionally, more research is needed to determine the optimal dosage and concentration of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for various applications.
将来の方向性
There are several future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research, including the development of new synthesis methods to improve its yield and purity. Additionally, more studies are needed to determine the optimal dosage and concentration of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide for various applications. Furthermore, N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide's potential as a therapeutic agent for various diseases, including cancer, infections, and inflammation, should be explored further. Finally, the mechanism of action of N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide should be investigated further to gain a better understanding of its biological and medicinal properties.
Conclusion
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide is a chemical compound that has shown promising results in various scientific research applications, including cancer therapy, antimicrobial activity, and anti-inflammatory properties. N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has been synthesized using various methods and has demonstrated significant biochemical and physiological effects. While N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide has several advantages for lab experiments, more research is needed to determine its optimal dosage and concentration for various applications. Finally, future directions for N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide research include the development of new synthesis methods, exploring its potential as a therapeutic agent, and investigating its mechanism of action further.
合成法
N-(4-phenoxyphenyl)-N'-(2-pyridinylmethyl)ethanediamide can be synthesized using various methods, including the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxaldehyde, followed by the addition of ethylenediamine and purification using column chromatography. Another method involves the reaction between 4-phenoxybenzaldehyde and 2-pyridinecarboxylic acid, followed by the addition of ethylenediamine and purification using recrystallization.
特性
IUPAC Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O3/c24-19(22-14-16-6-4-5-13-21-16)20(25)23-15-9-11-18(12-10-15)26-17-7-2-1-3-8-17/h1-13H,14H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RNFWAACFEUAZFU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)NC(=O)C(=O)NCC3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N'-(4-phenoxyphenyl)-N-(pyridin-2-ylmethyl)oxamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-{[5-(4-chlorophenyl)-2-furyl]methylene}-1-methyl-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B4890571.png)
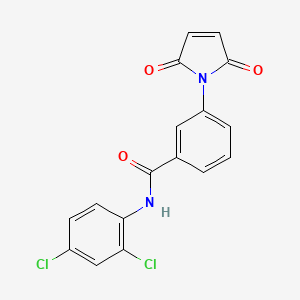
![4,10-dicyclopropyl-4,10-diazatetracyclo[5.5.2.0~2,6~.0~8,12~]tetradec-13-ene-3,5,9,11-tetrone](/img/structure/B4890579.png)
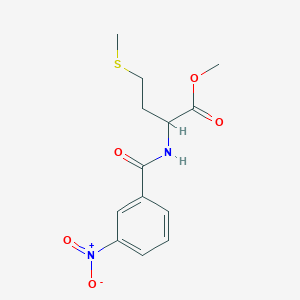
![4-butoxy-N-{[(3-chloro-4-methylphenyl)amino]carbonothioyl}benzamide](/img/structure/B4890583.png)
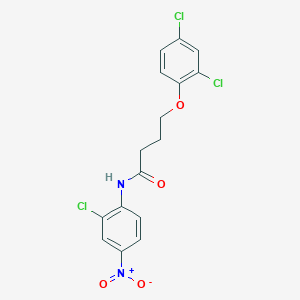
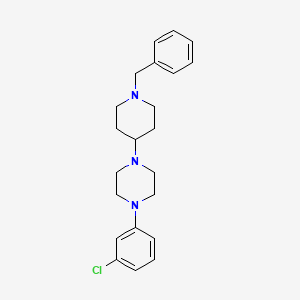
![5-(2,4-dichlorobenzylidene)-2-(4-isobutoxyphenyl)[1,3]thiazolo[3,2-b][1,2,4]triazol-6(5H)-one](/img/structure/B4890603.png)
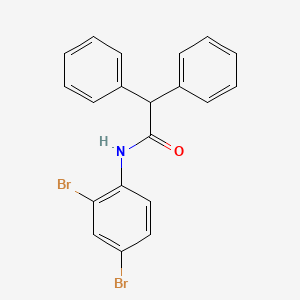
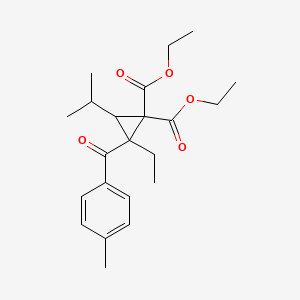
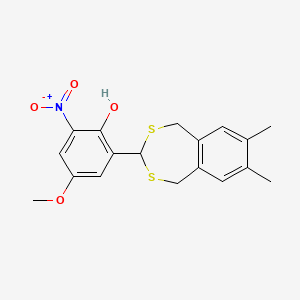
![N-[1-(4-methoxyphenyl)-2,5-dioxo-3-pyrrolidinyl]-N'-phenyl-N-(2-phenylethyl)thiourea](/img/structure/B4890637.png)
![10-chloro-1,2,3,5,6,7-hexahydro[1,4]diazepino[3,2,1-jk]carbazol-6-ol hydrochloride](/img/structure/B4890643.png)
